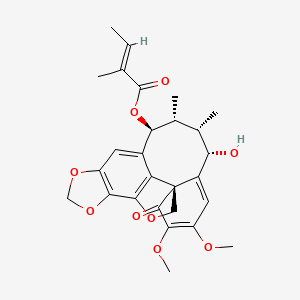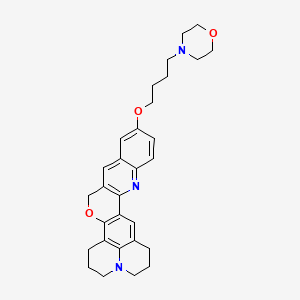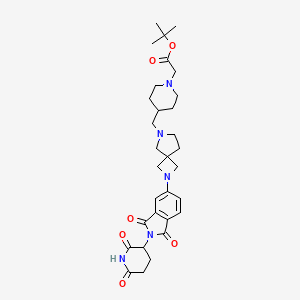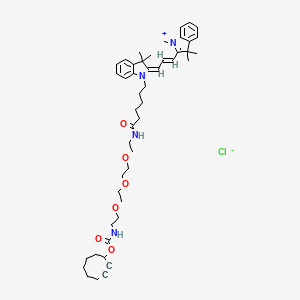
Tubulin polymerization-IN-59
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin polymerization-IN-59 is a chemical compound known for its ability to inhibit the polymerization of tubulin, a protein that is essential for the formation of microtubules. Microtubules are critical components of the cytoskeleton in eukaryotic cells, playing a vital role in cell division, intracellular transport, and maintaining cell shape. Inhibiting tubulin polymerization has significant implications in cancer therapy, as it can prevent the proliferation of cancer cells by disrupting their mitotic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tubulin polymerization-IN-59 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography. The process may also include steps to remove impurities and by-products, ensuring that the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions: Tubulin polymerization-IN-59 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Tubulin polymerization-IN-59 has a wide range of scientific research applications:
Wirkmechanismus
Tubulin polymerization-IN-59 exerts its effects by binding to the colchicine-binding site on tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics prevents the proper formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells . The molecular targets and pathways involved include the inhibition of microtubule-associated proteins and the activation of apoptotic signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Colchicine: A well-known tubulin polymerization inhibitor that binds to the same site as tubulin polymerization-IN-59.
Vinblastine: Another tubulin inhibitor that prevents microtubule assembly by binding to a different site on tubulin.
Uniqueness: this compound is unique in its specific binding affinity and inhibitory potency at the colchicine-binding site, making it a valuable tool for studying microtubule dynamics and a promising candidate for anticancer therapy .
Eigenschaften
Molekularformel |
C20H21FO5 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
(3R)-3-(4-ethoxy-3-fluorophenyl)-4,5,6-trimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C20H21FO5/c1-5-26-16-7-6-11(8-14(16)21)12-9-15(22)13-10-17(23-2)19(24-3)20(25-4)18(12)13/h6-8,10,12H,5,9H2,1-4H3/t12-/m1/s1 |
InChI-Schlüssel |
SJMNYZLHRDKIII-GFCCVEGCSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1)[C@H]2CC(=O)C3=CC(=C(C(=C23)OC)OC)OC)F |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2CC(=O)C3=CC(=C(C(=C23)OC)OC)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


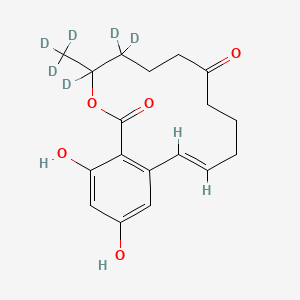
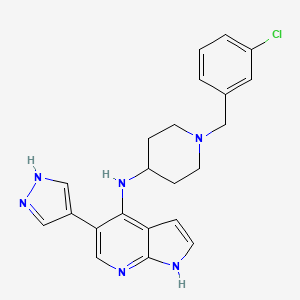
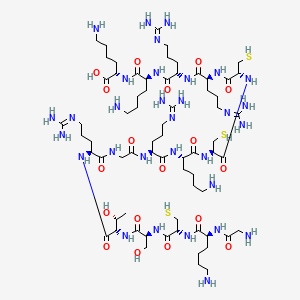
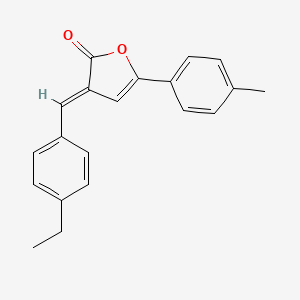
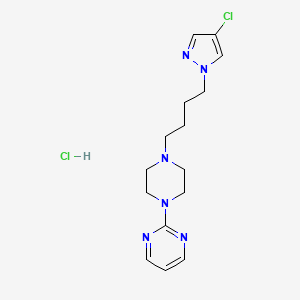
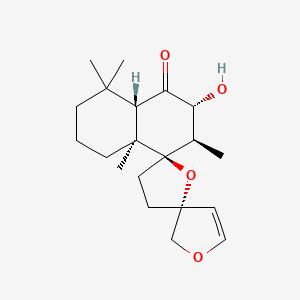
![2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12372790.png)
